7-Methoxyisoquinolin-8-amine

Description

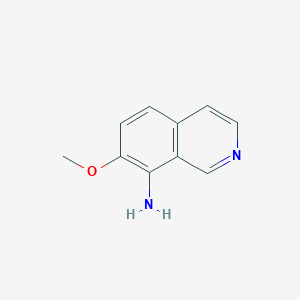

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXYGWPFNZEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344117 | |

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55766-74-0 | |

| Record name | 8-Isoquinolinamine, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxyisoquinolin-8-amine

Abstract: 7-Methoxyisoquinolin-8-amine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors and novel anticancer agents.[1] Its strategic substitution pattern—an electron-donating methoxy group adjacent to a nucleophilic amine on the isoquinoline scaffold—makes it an invaluable pharmacophore for establishing critical interactions within enzyme active sites. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 7-methoxyisoquinolin-8-amine, designed for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 7-Methoxyisoquinolin-8-amine

The isoquinoline core is a privileged structure in drug development, forming the backbone of numerous biologically active compounds. The specific regioisomer, 7-methoxyisoquinolin-8-amine (CAS No. 55766-74-0), has garnered significant attention for its role as a precursor in the synthesis of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 8-amino group provides a crucial handle for synthetic elaboration, allowing for the construction of amide, urea, or sulfonamide linkages to build out molecular complexity, while the 7-methoxy group modulates the electronic properties and lipophilicity of the core, often enhancing binding affinity and pharmacokinetic properties. This guide elucidates a reliable and reproducible pathway to access this high-value compound.

Synthesis of 7-Methoxyisoquinolin-8-amine: A Two-Step Approach

The most reliable and frequently employed strategy for synthesizing 7-methoxyisoquinolin-8-amine involves a two-step sequence starting from the commercially available 7-methoxyisoquinoline. This pathway is predicated on two fundamental and high-yielding transformations in aromatic chemistry: electrophilic nitration followed by the reduction of the resulting nitro group.

Synthetic Strategy Overview

The synthetic workflow is designed for efficiency and regiochemical control. The electron-donating 7-methoxy group strongly activates the isoquinoline ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In this case, the C8 position, being ortho to the methoxy group, is highly favored for nitration. The subsequent reduction of the nitro-intermediate to the target amine is a standard, high-conversion reaction.

Caption: Synthetic workflow for 7-Methoxyisoquinolin-8-amine.

Detailed Experimental Protocol

Causality Behind Choices: The selection of a mixed acid system (HNO₃/H₂SO₄) for nitration is standard for achieving efficient nitration of moderately activated aromatic rings. The use of Tin(II) chloride (SnCl₂) is a classic, robust, and highly effective method for the reduction of aromatic nitro groups, particularly in heterocyclic systems, as it is tolerant of many other functional groups and typically results in clean conversions.[2]

Step 1: Synthesis of 7-Methoxy-8-nitroisoquinoline

-

Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 60 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add 7-methoxyisoquinoline (10.0 g, 62.8 mmol) portion-wise to the stirred sulfuric acid. The key is to maintain the internal temperature below 10 °C to prevent uncontrolled side reactions. Stir until all the solid has dissolved.

-

Nitration: Cool the resulting solution to 0 °C. Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 6.0 mL) to chilled concentrated sulfuric acid (15 mL) in a separate beaker, keeping it cool. Add this nitrating mixture dropwise via the addition funnel to the isoquinoline solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. A yellow precipitate will form.

-

Neutralization & Isolation: Neutralize the cold acidic slurry by the slow addition of concentrated aqueous ammonia (NH₄OH) until the pH is approximately 8-9. Be cautious as this is a highly exothermic process. The yellow precipitate is the crude 7-methoxy-8-nitroisoquinoline.

-

Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water (3 x 100 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the crude product, which can be recrystallized from ethanol or an ethanol/water mixture to obtain pure 7-methoxy-8-nitroisoquinoline as a yellow solid.

Step 2: Synthesis of 7-Methoxyisoquinolin-8-amine

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the 7-methoxy-8-nitroisoquinoline (8.0 g, 39.2 mmol) in ethanol (200 mL).

-

Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 44.2 g, 196 mmol) in one portion.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-4 hours. The yellow suspension should transform into a clear, light-colored solution. Monitor by TLC for the disappearance of the starting material.

-

Work-up and pH Adjustment: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add a saturated solution of sodium bicarbonate (NaHCO₃) to the residue until the effervescence ceases and the pH of the aqueous layer is basic (pH ≈ 8). This step neutralizes the acidic reaction medium and precipitates tin salts.

-

Extraction: Extract the product into ethyl acetate (3 x 150 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid is 7-methoxyisoquinolin-8-amine.

-

Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system like toluene or ethyl acetate/hexanes, or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as an off-white to pale yellow solid.[3]

Characterization and Data Analysis

Confirming the identity and purity of the synthesized 7-methoxyisoquinolin-8-amine is a critical self-validating step of the protocol. The following techniques and expected data provide a benchmark for a successful synthesis.

Overview of Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H bonds of the primary amine and the C-O bond of the methoxy group.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound with high accuracy.[5]

Expected Characterization Data

The data presented below are typical values and may vary slightly based on the solvent and instrument used.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | δ 8.5-9.0 (1H, s, H-1), δ 8.0-8.4 (1H, d, H-3), δ 7.2-7.6 (1H, d, H-4), δ 7.0-7.3 (1H, d, H-5), δ 6.8-7.1 (1H, d, H-6), δ 4.5-5.5 (2H, br s, -NH₂), δ 3.9-4.1 (3H, s, -OCH₃) |

| ¹³C NMR | Chemical Shift (δ) | δ ~150-155 (C-1), δ ~145-150 (C-7), δ ~140-145 (C-8a), δ ~135-140 (C-8), δ ~125-130 (C-4a), δ ~120-125 (C-3), δ ~115-120 (C-5), δ ~105-110 (C-6), δ ~55-60 (-OCH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (two bands, N-H stretch, primary amine), 3100-3000 cm⁻¹ (Aromatic C-H stretch), 1620-1580 cm⁻¹ (N-H bend), 1280-1250 cm⁻¹ (Aromatic C-N stretch), 1250-1200 cm⁻¹ (Aryl-O stretch, asymmetric)[6][7] |

| Mass Spectrometry | m/z | [M+H]⁺: 175.0866 (Calculated for C₁₀H₁₁N₂O⁺). The molecular ion peak confirms the molecular weight of 174.20 g/mol .[1][8] |

Analytical Protocols

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube for analysis.

-

IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide. Alternatively, perform Attenuated Total Reflectance (ATR) IR spectroscopy on the solid sample directly.

-

MS Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system using electrospray ionization (ESI).

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-methoxyisoquinolin-8-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3396. Retrieved from [Link]

-

SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra (vertically offset) displaying the ν 7, ν 8, ν 6, and ν 3.... Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4293-4311. Retrieved from [Link]

-

Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives of Military Medicine, 2(1), e15957. Retrieved from [Link]

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5534. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 26(23), 7179. Retrieved from [Link]

-

HeteroCycles. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. HeteroCycles, 75(3), 593-601. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ACS Publications. (2021). Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Omega, 6(49), 33893–33900. Retrieved from [Link]

Sources

- 1. 7-methoxyisoquinolin-8-amine [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyisoquinolin-8-amine

Abstract

7-Methoxyisoquinolin-8-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a methoxy group and an amino group on the isoquinoline scaffold makes it a valuable building block for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the structural, physical, chemical, and spectroscopic properties of 7-Methoxyisoquinolin-8-amine. It includes a consolidation of predicted and experimental data, detailed protocols for the empirical determination of key parameters like solubility and pKa, and essential guidance on its stability and handling. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in work involving this versatile compound.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers. 7-Methoxyisoquinolin-8-amine is composed of a bicyclic isoquinoline core, substituted at position 7 with a methoxy (-OCH₃) group and at position 8 with an amino (-NH₂) group.

Figure 1: Chemical Structure of 7-Methoxyisoquinolin-8-amine

This structure imparts a unique electronic and steric profile. The isoquinoline core is an aromatic heterocycle. The amino group at position 8 is a primary aromatic amine, a key functional group that dictates much of the molecule's basicity and reactivity. The adjacent methoxy group at position 7 can influence the electronic properties of the aromatic system and the basicity of the neighboring amine through inductive and resonance effects.

Table 1: Molecular Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | 7-methoxyisoquinolin-8-amine | ChemScene |

| CAS Number | 55766-74-0 | ChemScene |

| Molecular Formula | C₁₀H₁₀N₂O | ChemScene |

| Molecular Weight | 174.20 g/mol | ChemScene |

| Canonical SMILES | COC1=CC2=C(C=C(N)C1)C=NC=C2 | (Predicted) |

| InChI | InChI=1S/C10H10N2O/c1-13-9-4-7(11)5-8-6-12-3-2-6/h2-5,9H,11H2,1H3 | (Predicted) |

| InChIKey | (Identifier not readily available) |

Physicochemical Data Summary

A quantitative understanding of a compound's physicochemical properties is critical for predicting its behavior in various chemical and biological systems. The data for 7-Methoxyisoquinolin-8-amine is not extensively reported in the literature; therefore, the following table combines available data with well-established predictive models.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Experimental Value | Method/Comments |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Likely high due to aromatic structure and hydrogen bonding. |

| Water Solubility | Low | Aromatic amines are generally sparingly soluble in water. Solubility increases in acidic solutions due to salt formation. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Predicted. Indicates moderate lipophilicity. |

| pKa (of the conjugate acid) | ~4.0 - 5.0 | Predicted based on substituted aromatic amines. The electron-withdrawing nature of the isoquinoline ring reduces the basicity compared to simple anilines. |

| Hydrogen Bond Donors | 1 (from -NH₂) | |

| Hydrogen Bond Acceptors | 3 (from N in ring, O, and N in -NH₂) | |

| Polar Surface Area (PSA) | ~55 Ų | Predicted. |

Spectroscopic Profile

The structural elucidation and confirmation of 7-Methoxyisoquinolin-8-amine rely on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, a predictive analysis based on its functional groups provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.

-

Aromatic Protons (5H): Expected in the δ 6.5-8.5 ppm range. The specific chemical shifts and coupling patterns (doublets, singlets) will depend on their position on the two rings.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.[1]

-

Amine Protons (2H): A broad singlet, typically in the δ 4.0-5.5 ppm range, which may shift or exchange with D₂O.[1]

-

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals.

-

Aromatic Carbons (9C): Resonances are expected in the δ 100-160 ppm range. The carbon attached to the methoxy group (C7) will be significantly shifted downfield.

-

Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.[1]

-

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 174.20, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for substituted isoquinolines may involve the loss of methyl radicals (•CH₃) from the methoxy group, or the loss of HCN from the heterocyclic ring, providing structural confirmation.[2][3]

UV-Visible Spectroscopy

The isoquinoline core is a strong chromophore.

-

Absorption Maxima (λ_max): The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, is expected to show multiple absorption bands characteristic of π→π* and n→π* transitions of the aromatic system.[4][5][6] These are generally observed in the 250-400 nm range. The exact position and intensity of these bands are sensitive to solvent polarity.[5]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, self-validating protocols for determining two of the most critical physicochemical parameters for drug discovery: solubility and pKa.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in an aqueous medium, a critical factor for assessing potential bioavailability.

Causality: The shake-flask method is the gold standard for solubility measurement because it allows the system to reach thermodynamic equilibrium between the solid-state compound and the saturated solution, providing a true measure of solubility. The use of a buffer (e.g., PBS at pH 7.4) is crucial for drug development applications as it mimics physiological conditions.

Methodology:

-

Preparation: Accurately weigh an excess amount of 7-Methoxyisoquinolin-8-amine (e.g., 5-10 mg) into a clean, dry glass vial.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired aqueous solvent (e.g., deionized water or Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial tightly. Place it in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C) and agitate for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be visually confirmed at the end of this period.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the suspension (e.g., at 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. Perform a precise serial dilution of the supernatant with the appropriate mobile phase for the chosen analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) with a pre-established calibration curve to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Caption: Potentiometric titration workflow for determining the pKa of an amine.

Stability and Handling

Chemical Stability

Aromatic amines can be susceptible to degradation through oxidation, particularly when exposed to air, light, and certain metals. The amino group can be oxidized, leading to discoloration (often turning from a white or pale solid to a darker, colored substance) and the formation of impurities. The methoxy group is generally stable under normal conditions.

-

Storage Conditions: To maintain integrity, 7-Methoxyisoquinolin-8-amine should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound at low temperatures (e.g., below 4°C) and in a dry environment, as moisture can facilitate degradation. [7][8]* Solution Stability: In solution, stability can be pH-dependent. Aromatic amines are generally more stable in acidic solutions where the amine is protonated and less susceptible to oxidation. [9][10]Stability in various solvents and under different storage conditions should be empirically determined for long-term experiments. [9]

Safety and Handling

While a specific safety data sheet (SDS) for 7-Methoxyisoquinolin-8-amine is not widely available, its structural similarity to other aromatic amines and substituted isoquinolines allows for a precautionary approach based on analogous compounds.

-

Hazard Classification (Anticipated):

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

Potential for respiratory tract irritation.

-

Suspected of causing genetic defects or carcinogenicity (class hazard for many aromatic amines).

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

-

First Aid Measures:

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

7-Methoxyisoquinolin-8-amine is a compound with a rich physicochemical profile that makes it a compelling scaffold for synthetic and medicinal chemistry. Its moderate lipophilicity, defined hydrogen bonding capabilities, and the reactive primary amine handle provide numerous opportunities for chemical modification. However, researchers must be cognizant of its predicted low aqueous solubility and potential for oxidative instability. The experimental protocols and predictive data outlined in this guide serve as a critical starting point for any scientist or developer, enabling informed experimental design, ensuring data integrity, and promoting safe laboratory practices. Empirical validation of the properties discussed herein is strongly encouraged for any new research endeavor.

References

-

Suganthi, A., et al. (2014). Vibrational and electronic spectra of some five-substituted isoquinoline have been investigated computationally. ResearchGate. Available at: [Link]

-

Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Available at: [Link]

-

Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

-

Hoppe, M., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available at: [Link]

-

Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. ACS Publications. Available at: [Link]

-

Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

-

Supporting Information for "Metal-Organic Frameworks with 8-Aminoquinoline-Derived Ligands for Photocatalytic Applications". (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Perrone, D., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC - PubMed Central. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Methoxyisoquinolin-8-amine (CAS: 55766-74-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with profound biological activities. Within this privileged heterocyclic family, 7-Methoxyisoquinolin-8-amine emerges as a key building block, offering a strategic combination of electronic properties and functional group handles for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and critical role in the development of targeted therapeutics, particularly kinase inhibitors. The insights and protocols herein are curated to empower researchers in their pursuit of novel chemical entities for drug discovery.

Core Molecular Attributes of 7-Methoxyisoquinolin-8-amine

7-Methoxyisoquinolin-8-amine is a solid organic compound characterized by the fusion of a pyrimidine and a benzene ring, with a methoxy group at the 7-position and an amine group at the 8-position.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 55766-74-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Characterization

The synthesis of 7-Methoxyisoquinolin-8-amine is not widely detailed in readily available literature, suggesting it is often prepared on a custom basis. However, a logical and chemically sound synthetic strategy can be proposed based on established transformations of the isoquinoline core. The most plausible route involves a two-step sequence starting from 7-methoxyisoquinoline: regioselective nitration followed by reduction of the nitro group.

Proposed Synthetic Pathway

A likely synthetic approach involves the nitration of 7-methoxyisoquinoline to introduce a nitro group at the 8-position, followed by the reduction of this nitro group to the desired amine. The methoxy group at the 7-position is an ortho-, para-director and activating, which should facilitate electrophilic aromatic substitution at the adjacent C8 position.

Step 1: Synthesis of 8-Nitro-7-methoxyisoquinoline

The nitration of 7-methoxyisoquinoline is the critical step for regioselective functionalization.

-

Reaction: Electrophilic Aromatic Substitution (Nitration)

-

Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is a common nitrating agent.

-

Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich isoquinoline ring. The activating and directing effects of the methoxy group favor substitution at the C8 position.

-

Protocol:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 7-methoxyisoquinoline to concentrated sulfuric acid while maintaining a low temperature.

-

Once dissolved and cooled, a pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, ensuring the temperature remains below 0 °C.

-

After the addition is complete, the reaction is stirred at low temperature for a specified time before being allowed to warm to room temperature.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate of 8-nitro-7-methoxyisoquinoline is collected by filtration, washed, and dried.

-

Step 2: Synthesis of 7-Methoxyisoquinolin-8-amine

The reduction of the nitro group to a primary amine is a standard transformation.

-

Reaction: Reduction of a Nitro Group

-

Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Protocol (using SnCl₂):

-

Suspend 8-nitro-7-methoxyisoquinoline in ethanol or a similar solvent.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

The mixture is typically heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is made basic to precipitate the tin salts, and the product is extracted with an organic solvent.

-

The organic extracts are dried, and the solvent is evaporated to yield 7-Methoxyisoquinolin-8-amine. Purification can be achieved by column chromatography or recrystallization.

-

Diagram of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 7-Methoxyisoquinolin-8-amine.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following data is predicted using well-established cheminformatics tools. This data should be used as a guide and confirmed with experimental results.

¹H NMR (Predicted, in CDCl₃, 500 MHz):

-

δ 9.1-9.3 ppm (s, 1H): H1 (proton on the carbon adjacent to the nitrogen in the pyridine ring).

-

δ 8.0-8.2 ppm (d, 1H): H5 or H4.

-

δ 7.4-7.6 ppm (d, 1H): H4 or H5.

-

δ 7.2-7.4 ppm (d, 1H): H6.

-

δ 4.5-5.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).

-

δ 4.0-4.1 ppm (s, 3H): -OCH₃ protons.

¹³C NMR (Predicted, in CDCl₃, 125 MHz):

-

δ 150-155 ppm: C7 (carbon bearing the methoxy group).

-

δ 145-150 ppm: C1 and C3.

-

δ 135-140 ppm: C8a (quaternary carbon at the ring junction).

-

δ 130-135 ppm: C8 (carbon bearing the amino group).

-

δ 120-130 ppm: C4, C5, C4a.

-

δ 105-110 ppm: C6.

-

δ 55-60 ppm: -OCH₃ carbon.

Mass Spectrometry (Predicted ESI-MS):

-

[M+H]⁺: m/z 175.0866 (calculated for C₁₀H₁₁N₂O⁺).

-

Key Fragmentation: The fragmentation pattern of amino-substituted isoquinolines can be complex. A likely initial fragmentation would involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of ammonia (NH₃). Further fragmentation of the isoquinoline ring system would lead to smaller charged fragments.

Reactivity and Chemical Behavior

The chemical reactivity of 7-Methoxyisoquinolin-8-amine is dictated by the interplay of the aromatic isoquinoline core and its two key functional groups: the primary aromatic amine and the methoxy group.

Reactivity of the Amino Group

The primary amino group at the C8 position is a nucleophilic center and can readily participate in a variety of chemical transformations.

-

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct. This transformation is crucial for introducing diverse side chains in drug design.

-

Alkylation: The nitrogen atom can be alkylated with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that needs to be controlled.

-

Buchwald-Hartwig Amination: The amino group can act as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form N-aryl derivatives. This is a powerful method for constructing complex molecules.

Electrophilic Aromatic Substitution

The isoquinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methoxy and amino groups significantly influences the regioselectivity of such reactions. The positions ortho and para to these activating groups are the most likely sites for substitution, although steric hindrance from the adjacent functional groups will play a significant role.

Applications in Drug Discovery and Medicinal Chemistry

The 7-Methoxyisoquinolin-8-amine scaffold is of significant interest to medicinal chemists due to its presence in molecules with a wide range of biological activities. Its structural features allow it to serve as a versatile template for the design of targeted therapies.

Role as a Scaffold for Kinase Inhibitors

A primary application of this and related amino-isoquinoline scaffolds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

Mechanism of Action: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine moiety of ATP, the natural substrate for kinases. This allows isoquinoline-based inhibitors to bind to the ATP-binding site of kinases, blocking their activity.

-

Structure-Activity Relationship (SAR): The amino group at the C8 position provides a convenient attachment point for various side chains. By modifying the substituents attached to this amine, researchers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The methoxy group at the C7 position can also influence binding through steric and electronic effects and can be a site for further modification.

Diagram Illustrating the Role in Kinase Inhibition

Caption: Interaction of an inhibitor with a kinase active site.

Experimental Protocol: Acylation of 7-Methoxyisoquinolin-8-amine

This protocol details a general procedure for the acylation of the amino group, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize N-(7-methoxyisoquinolin-8-yl)acetamide.

Materials:

-

7-Methoxyisoquinolin-8-amine

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-Methoxyisoquinolin-8-amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(7-methoxyisoquinolin-8-yl)acetamide.

Safety and Handling

7-Methoxyisoquinolin-8-amine should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[3]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

7-Methoxyisoquinolin-8-amine is a valuable and versatile building block in modern medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of complex heterocyclic compounds, most notably potent and selective kinase inhibitors. Understanding its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in drug discovery programs. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical attributes of this important isoquinoline derivative.

References

-

ChemAxon. NMR Predictor. Available from: [Link]

-

University of Alberta. CASPRE - 13C NMR Predictor. Available from: [Link]

-

CFM-ID. Spectra Prediction. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

-

MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]

Sources

Spectroscopic Profile of 7-Methoxyisoquinolin-8-amine: A Predictive Technical Guide for Researchers

Introduction

7-Methoxyisoquinolin-8-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and pharmacological studies. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's structure.

Molecular Structure and Key Features

The structure of 7-Methoxyisoquinolin-8-amine incorporates an isoquinoline core, a bicyclic aromatic system containing a pyridine and a benzene ring fused together. The key functional groups that will dominate its spectroscopic behavior are the primary aromatic amine (-NH₂) at position 8 and the methoxy group (-OCH₃) at position 7. The electronic interplay between the electron-donating amine and methoxy groups and the aromatic system will significantly influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 7-Methoxyisoquinolin-8-amine in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, and methoxy protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Methoxyisoquinolin-8-amine

| Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ~9.1 | s | - | H1 |

| ~8.2 | d | ~5.5 | H3 |

| ~7.5 | d | ~5.5 | H4 |

| ~7.3 | d | ~8.5 | H5 |

| ~7.0 | d | ~8.5 | H6 |

| ~5.0 | br s | - | NH₂ |

| ~3.9 | s | - | OCH₃ |

-

Aromatic Protons: The protons on the isoquinoline core are expected to appear in the downfield region (δ 7.0-9.5 ppm). H1 is anticipated to be the most deshielded due to its proximity to the nitrogen atom. The coupling between adjacent protons (H3-H4 and H5-H6) will likely result in doublet signals.

-

Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet.[1] The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear due to proton-deuterium exchange.[1]

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[2]

¹³C NMR (Carbon-13) Spectroscopy (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Methoxyisoquinolin-8-amine

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C7 |

| ~145 | C1 |

| ~140 | C8a |

| ~138 | C8 |

| ~135 | C3 |

| ~128 | C4a |

| ~122 | C5 |

| ~118 | C4 |

| ~108 | C6 |

| ~56 | OCH₃ |

-

Aromatic Carbons: The carbons of the isoquinoline ring are expected to resonate between δ 108 and 152 ppm. The carbons directly attached to the electron-donating methoxy (C7) and amino (C8) groups are expected to be significantly shielded or deshielded depending on the interplay of inductive and resonance effects. Atypical ¹³C NMR chemical shifts have been reported for out-of-plane methoxy groups bonded to an aromatic ring (~62 ppm as compared to the typical value of ~56 ppm).[3]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is predicted to have a chemical shift around δ 56 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted FT-IR Spectroscopic Data for 7-Methoxyisoquinolin-8-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1620 - 1450 | Strong-Medium | C=C and C=N Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1075 - 1020 | Medium | Symmetric C-O-C Stretch | Aryl Ether |

| 910 - 665 | Broad, Strong | N-H Wag | Primary Aromatic Amine |

The IR spectrum will be characterized by the distinct absorptions of the primary amine and the methoxy-substituted aromatic system.[4] The N-H stretching of the primary amine will appear as two bands in the 3450-3300 cm⁻¹ region.[1][4] The aromatic C-N stretching will be observed as a strong band between 1335-1250 cm⁻¹.[4] The C-O stretching of the aryl ether (methoxy group) will also show characteristic strong bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

-

Molecular Ion: For 7-Methoxyisoquinolin-8-amine (C₁₀H₁₀N₂O), the exact mass is 174.0793 g/mol . The nominal molecular weight is 174.20 g/mol .[5] The molecular ion peak (M⁺) would be observed at m/z = 174. In accordance with the nitrogen rule, a compound with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight.

-

Predicted Fragmentation Pattern: Electron Ionization (EI) mass spectrometry is expected to produce several characteristic fragments.

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 159.

-

Loss of CO: The resulting fragment at m/z = 159 could then lose carbon monoxide, yielding a fragment at m/z = 131.

-

Loss of HCN: Isoquinoline and its derivatives often exhibit the loss of hydrogen cyanide, which would result in a fragment at m/z = 147.

-

Retro-Diels-Alder (RDA) type fragmentation: The isoquinoline ring system could undergo RDA-type cleavage, leading to further fragmentation.

-

Experimental Protocols

For researchers aiming to acquire empirical data for 7-Methoxyisoquinolin-8-amine, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time or a more concentrated sample may be required.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.

FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or ATR crystal. Then, collect the sample spectrum. The instrument software will generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) are useful for confirming the molecular weight.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed predictive spectroscopic profile of 7-Methoxyisoquinolin-8-amine. While awaiting empirical verification, the data presented herein, derived from fundamental principles and comparative analysis, offers a solid foundation for researchers. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, should facilitate the unambiguous identification and characterization of this compound in a laboratory setting. As with any predictive data, experimental confirmation is essential for rigorous scientific validation.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

SpectraBase. (n.d.). (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride. Retrieved from [Link]

-

Vedantu. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to 7-Methoxyisoquinolin-8-amine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. The strategic placement of functional groups, such as methoxy and amine moieties, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth technical overview of 7-Methoxyisoquinolin-8-amine, a key building block for medicinal chemists and researchers in drug development. We will delve into its fundamental molecular properties, plausible synthetic routes with mechanistic considerations, comprehensive spectroscopic characterization, and its potential applications as a pharmacophore in modern drug discovery.

Core Molecular Properties

7-Methoxyisoquinolin-8-amine is a structurally intriguing molecule featuring an isoquinoline core functionalized with an electron-donating methoxy group at the 7-position and an amine group at the 8-position. These features make it a valuable intermediate for creating diverse chemical libraries.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| IUPAC Name | 7-methoxyisoquinolin-8-amine | |

| CAS Number | 55766-74-0 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 7-Methoxyisoquinolin-8-amine can be strategically designed from commercially available precursors. A common and effective approach involves the nitration of 7-methoxyisoquinoline followed by the reduction of the resulting nitro group. This two-step process is a well-established method for introducing an amine group onto an aromatic ring.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 7-Methoxy-8-nitroisoquinoline

This initial step involves the electrophilic nitration of 7-methoxyisoquinoline. The methoxy group at the 7-position is an ortho-, para-director. Therefore, the nitration is expected to yield a mixture of isomers, with the 8-position being one of the activated sites for electrophilic substitution.

-

Materials: 7-Methoxyisoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Potassium Nitrate (KNO₃), Crushed Ice, Aqueous Ammonia.

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 7-methoxyisoquinoline to the stirred sulfuric acid, ensuring the temperature is maintained below 20°C.

-

After complete dissolution, cool the mixture to -5°C.

-

Add potassium nitrate portion-wise, carefully controlling the temperature to keep it below 0°C.

-

Once the addition is complete, allow the reaction mixture to stir at 0°C for 2-3 hours.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution to a pH of approximately 8 with a 25% aqueous ammonia solution, while keeping the temperature below 20°C.

-

The precipitated solid, 7-methoxy-8-nitroisoquinoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

-

Step 2: Synthesis of 7-Methoxyisoquinolin-8-amine

The second step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with tin(II) chloride in the presence of a strong acid being a classic and effective method.

-

Materials: 7-Methoxy-8-nitroisoquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Suspend 7-methoxy-8-nitroisoquinoline in ethanol in a round-bottomed flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 7-Methoxyisoquinolin-8-amine by column chromatography on silica gel.

-

Synthetic Workflow Diagram

Caption: A two-step synthesis of 7-Methoxyisoquinolin-8-amine.

Spectroscopic Characterization

The structural elucidation of 7-Methoxyisoquinolin-8-amine relies on a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, the methoxy protons, and the amine protons.[4][5] The aromatic protons will likely appear as a series of doublets and triplets in the range of 7.0-8.5 ppm. The methoxy group protons should present as a sharp singlet around 3.9-4.1 ppm. The amine protons are expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbons of the isoquinoline ring will resonate in the aromatic region (110-160 ppm). The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[4][5]

-

N-H Stretching: Primary amines typically show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[4]

-

C-N Stretching: A C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

-

C-O Stretching: The C-O stretch of the methoxy group will likely appear around 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 174.20. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Research

The 7-Methoxyisoquinolin-8-amine scaffold is a valuable starting point for the development of novel therapeutic agents due to the biological significance of the 8-aminoquinoline and isoquinoline cores.

-

Antimalarial Agents: 8-Aminoquinolines are a well-known class of antimalarial drugs. The amine group is crucial for their activity, and modifications at other positions on the quinoline ring can modulate their efficacy and safety profile.[7]

-

Anticancer Therapeutics: The isoquinoline framework is present in many anticancer agents. The ability to functionalize the amine group of 7-Methoxyisoquinolin-8-amine allows for the synthesis of a wide range of derivatives that can be screened for anticancer activity.[8]

-

Antiviral and Antibacterial Compounds: The versatile nature of the isoquinoline ring system has led to its incorporation into various antiviral and antibacterial drug candidates.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can be mimicked by the isoquinoline scaffold. The amine group can serve as a key hydrogen bond donor for interactions with the target kinase.

Role as a Pharmacophore

Caption: Potential drug discovery pathways from 7-Methoxyisoquinolin-8-amine.

Conclusion

7-Methoxyisoquinolin-8-amine is a compound of significant interest to the scientific and drug development communities. Its well-defined molecular properties, accessible synthetic routes, and versatile chemical nature make it an ideal building block for the creation of novel molecules with therapeutic potential. The in-depth technical information provided in this guide serves as a valuable resource for researchers aiming to leverage the unique characteristics of this compound in their research endeavors.

References

-

PubChem. (n.d.). 7-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)

-

PubChem. (n.d.). 6,7-Dimethoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2019). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

National Institutes of Health. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

-

MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 7. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity | MDPI [mdpi.com]

- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 7-Methoxyisoquinolin-8-amine

An In-depth Technical Guide to the Characterization of 7-Methoxyisoquinolin-8-amine: Solubility and Stability Profiling

Foreword: From Synthesis to Significance

For the medicinal chemist or drug development scientist, the journey of a novel molecule begins not at its first successful synthesis, but at the moment its fundamental physicochemical properties are understood. A molecule's potential as a therapeutic agent is inextricably linked to its ability to be dissolved, formulated, and remain intact from the laboratory bench to its biological target. 7-Methoxyisoquinolin-8-amine, a substituted isoquinoline, represents a class of heterocyclic scaffolds prevalent in pharmacologically active compounds. However, its specific solubility and stability profile remains largely uncharacterized in public literature.

This guide serves as a comprehensive, field-proven framework for researchers tasked with elucidating these critical parameters. We will move beyond simple data reporting and instead detail the strategic rationale and robust methodologies required to generate a definitive profile for this compound. This document is structured not as a rigid template, but as a logical workflow, guiding the scientist from theoretical estimation to rigorous experimental confirmation.

Section 1: Foundational Physicochemical Assessment

Before any wet-lab experiments commence, a foundational understanding of the molecule's likely behavior must be established. This predictive step is crucial for designing efficient and relevant experiments.

Structural and Electronic Considerations

The structure of 7-Methoxyisoquinolin-8-amine (MW: 174.20 g/mol [1][2]) presents key features that govern its properties:

-

Aromatic Isoquinoline Core: A rigid, planar system that suggests a potential for poor aqueous solubility due to hydrophobicity.

-

Primary Amine (-NH2) at C8: This is a basic center, capable of protonation. Its pKa will be a dominant factor in pH-dependent solubility. Based on analogous structures like isoquinolin-7-amine[3] and 6-methoxy-8-quinolinamine[2], the pKa of this amine is likely in the range of 4-6.

-

Methoxy Group (-OCH3) at C7: An electron-donating group that can influence the basicity of the nearby amine and the overall electronic distribution of the aromatic system.

-

Isoquinoline Nitrogen: A second, weaker basic center (pKa of isoquinoline is ~5.4).

These features suggest that the molecule's solubility will be lowest at neutral to basic pH (where the amine is unprotonated and the molecule is neutral) and will increase significantly in acidic conditions upon protonation of the amine, forming a more water-soluble salt.

In-Silico Prediction of Key Properties

Computational tools can provide valuable starting estimates for experimental design.

| Property | Estimated Value | Rationale & Implication for Experimental Design |

| pKa (Basic) | 4.0 - 6.0 | The primary amine is the most basic site. This range is critical for selecting the appropriate pH buffers for aqueous solubility studies. Experiments should span this range, for example, using buffers at pH 2, 4, 6, 7.4, and 9. |

| LogP | 1.5 - 2.5 | A positive LogP indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility. This reinforces the need for broad solvent screening for formulation and purification. |

Section 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents the true, intrinsic solubility. The "gold standard" for its determination is the Shake-Flask method.[4][5][6] This method is preferred over kinetic solubility assays because it allows sufficient time for the dissolution of the solid-state crystal lattice, providing a more accurate value for formulation and biopharmaceutical assessment.[5][6]

Core Protocol: Shake-Flask Method (ICH Guideline Compliant)

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 7-Methoxyisoquinolin-8-amine in various aqueous buffers.

Materials:

-

7-Methoxyisoquinolin-8-amine (crystalline solid)

-

Calibrated pH meter and analytical balance

-

Orbital shaker with temperature control (e.g., 25°C and/or 37°C)

-

Various buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate, pH 9.0 Borate)

-

Centrifuge and 0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Validated HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 7-Methoxyisoquinolin-8-amine to several vials (in triplicate for each buffer condition). A visual excess of solid material must remain at the end of the experiment to ensure saturation.[5]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 hours.[4][5]

-

Scientist's Insight: True equilibrium is a critical parameter. To validate, take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been reached. For early-stage work, 24 hours is a common starting point.[4]

-

-

Phase Separation: Allow the vials to stand for a short period to let heavy solids settle. Separate the saturated supernatant from the excess solid via centrifugation followed by filtration through a 0.22 µm syringe filter.

-

Causality Check: Filtration is essential to remove any fine particulates that could falsely elevate the measured concentration. The first few drops of filtrate should be discarded to account for any potential adsorption to the filter membrane.

-

-

Quantification: Prepare serial dilutions of the clear filtrate. Analyze the concentration using a pre-validated, stability-indicating HPLC method with a standard calibration curve.

-

Data Reporting: Report the solubility as an average of the triplicates in µg/mL or mM, specifying the exact pH and temperature.

Workflow for Thermodynamic Solubility

Caption: Shake-Flask method workflow for solubility determination.

Section 3: Chemical Stability and Forced Degradation

Understanding a molecule's degradation pathways is non-negotiable for drug development. Forced degradation, or stress testing, is a systematic process to identify potential degradation products and develop stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9] The goal is to achieve a target degradation of 5-20%; too little degradation provides no information, while too much can lead to complex secondary degradation pathways.[8][10][11]

Core Protocols: Forced Degradation Studies

A single batch of 7-Methoxyisoquinolin-8-amine should be subjected to the following conditions. A control sample (unstressed) should be analyzed alongside all stressed samples.

| Stress Condition | Protocol Example | Rationale & Potential Degradation Pathway |

| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for 24-48h. | The isoquinoline ring system can be susceptible to cleavage under harsh acidic conditions. The methoxy group could also undergo hydrolysis to a hydroxyl group. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at 60°C for 24-48h. | The molecule is expected to be more stable to base, but degradation should still be tested. Aromatic systems can undergo nucleophilic substitution under harsh conditions. |

| Oxidation | Dissolve in a suitable solvent and treat with 3% H₂O₂ at room temp for 24h.[12] | The primary amine and the electron-rich aromatic ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species. |

| Thermal Stress | Store the solid powder at 80°C for 7 days. Also, test in solution at 60°C. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. |

| Photostability | Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7][12] | Aromatic amines and heterocyclic systems can be photosensitive, leading to dimerization, oxidation, or ring cleavage upon exposure to UV/Vis light. |

The Stability-Indicating Method

The cornerstone of a stability study is the analytical method used for quantification. A robust, stability-indicating HPLC method must be developed.

Method Requirements (ICH Q2(R1)):

-

Specificity: The method must be able to resolve the parent peak (7-Methoxyisoquinolin-8-amine) from all process impurities and degradation products.[13]

-

Peak Purity: A photodiode array (PDA) detector should be used to assess peak purity of the parent compound in all stressed samples. The peak purity angle should be less than the threshold angle, confirming no co-eluting species.[13]

-

Mass Balance: The total amount of the drug detected (parent + degradants) should be close to 100% of the initial concentration. A good mass balance provides confidence that all major degradants are being detected.[11]

Workflow for Forced Degradation Studies

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. database.ich.org [database.ich.org]

- 10. pharmadekho.com [pharmadekho.com]

- 11. sgs.com [sgs.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to the Synthesis of 7-Methoxy-8-nitroisoquinoline: A Key Precursor in Medicinal Chemistry

Introduction: The Significance of the Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the core of a vast array of natural products and synthetic compounds with significant pharmacological activities. Its presence in numerous alkaloids, such as morphine and berberine, has long established its importance in medicinal chemistry. In contemporary drug development, synthetic isoquinoline derivatives are pivotal as they offer a versatile framework for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders.